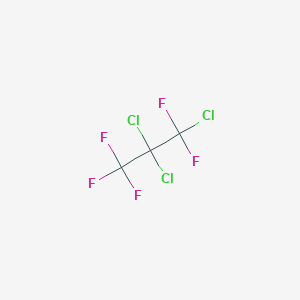
1,2,2-Trichloropentafluoropropane
説明
Synthesis Analysis
The synthesis of chlorofluorocarbon compounds, including 1,2,2-Trichloropentafluoropropane, involves halogenation reactions where fluorine and chlorine atoms are introduced into the hydrocarbon chains. For example, compounds such as 1,1,2-Trichlorotrifluoroethane have been synthesized catalytically with selectivity at high conversions, highlighting the methods used in producing related CFCs (Ohnishi, Suzuki, & Ichikawa, 1991).
Molecular Structure Analysis
The molecular structure and conformation of chlorofluorocarbons like 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane have been studied using techniques like gas-phase electron diffraction and ab initio calculations. These studies show that compounds of this class typically exhibit different conformers, with the anti and gauche forms being common (Postmyr, 1994).
科学的研究の応用
Heterogeneous Catalytic Reactions
1,2,2-Trichloropentafluoropropane, under the guise of its isomer 1,1,2-trichloro-1,2,2-trifluoroethane (F113), has been studied for its reactions on different catalysts. In the absence of hydrogen fluoride, disproportionation and isomerization reactions occur, while the presence of hydrogen fluoride leads to fluorination, with the selectivity towards symmetric or asymmetric compounds being influenced by the catalyst's acidity (Blanchard, Wendlinger, & Canesson, 1990).
Oilseed Extractions
The compound has also been evaluated as a nonflammable, low toxicity extractant for oilseeds, showing promise for use in the analysis of oil content, free fatty acids, and total fat in full-fat and defatted soybean flakes, with minor but statistically significant differences found between solvents (Temple, 1976).
Chemical Decomposition
Research into the chemical decomposition of chlorofluorocarbons like 1,1,2-trichloro-1,2,2-trifluoroethane has shown that treatment with sodium naphthalenide can remove all halogen atoms in the form of chloride and fluoride ions, demonstrating a method for dehalogenation that could have environmental remediation applications (Oku, Kimura, & Sato, 1988).
Molecular Structure Investigation
The molecular structure of 1,1,2-trifluoro-1,2,2-trichloroethane has been investigated through electron diffraction, revealing the existence of two isomeric forms and providing valuable data on the interatomic distances and the equilibrium angle of the gauche form (Iwasaki, 1958).
Electrosynthesis Applications
The electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane has been explored, demonstrating new possibilities for the electroreduction of CFC 113 on Pb and Cd cathodes, which could lead to applications in synthesizing various fluorinated compounds (Cabot, Centelles, Segarra, & Casado, 1997).
Safety And Hazards
特性
IUPAC Name |
1,2,2-trichloro-1,1,3,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFZNZZFJRHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166766 | |
| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trichloropentafluoropropane | |
CAS RN |
1599-41-3 | |
| Record name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

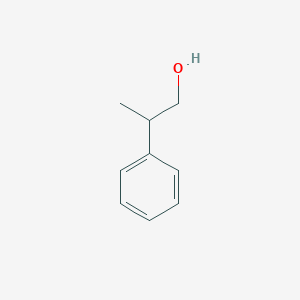
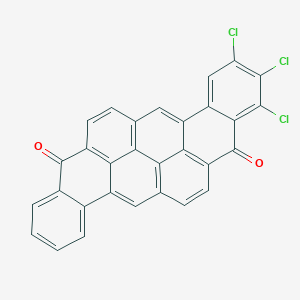

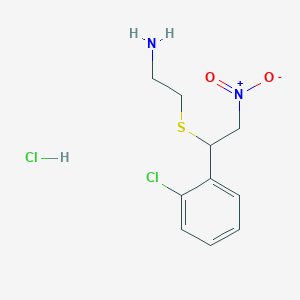
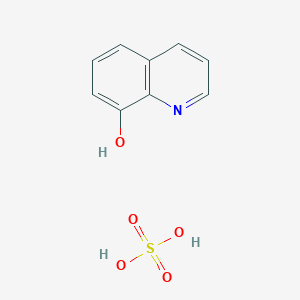

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
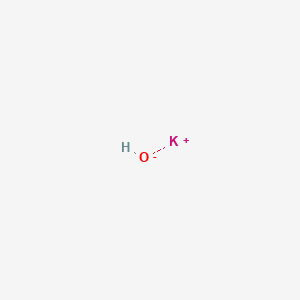
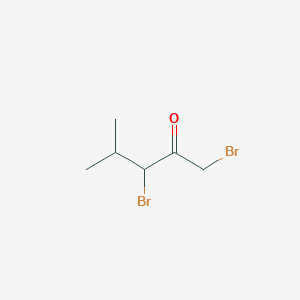
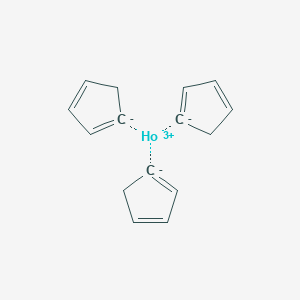
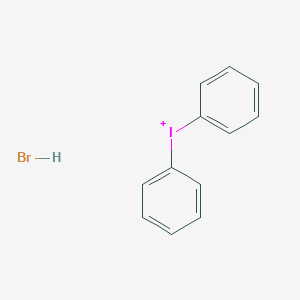
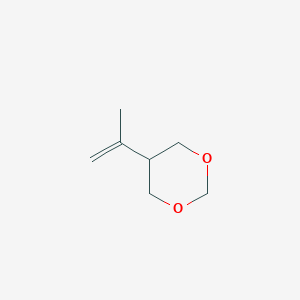
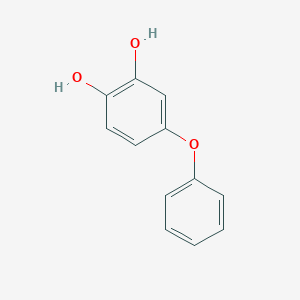
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)